N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide
Description
N-{2-[(4-Methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide is a structurally complex compound featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a pyrazine-2-carboxamide moiety at position 4. The benzofuran scaffold contributes rigidity and aromaticity, while the 4-methoxyphenyl group introduces electron-donating properties. Its synthesis likely involves coupling pyrazine-2-carbonyl chloride with a benzofuran precursor under Schlenk or reflux conditions, as inferred from analogous procedures .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-17-8-5-15(25-22(27)18-12-23-9-10-24-18)11-19(17)29-21(13)20(26)14-3-6-16(28-2)7-4-14/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBICAOWRZMGDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization at the 2-Position
Preparation of Pyrazine-2-Carboxamide
Synthesis of Pyrazine-2-Carboxylic Acid Derivatives
Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0) serves as a key intermediate. This compound is synthesized via bromination of methyl 5-methylpyrazine-2-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux for 10 hours, yielding 32.9–46%. Alternative methods employ bromine in acetic acid at 80°C for 1 hour, achieving comparable yields.
Table 1: Bromination Conditions for Methyl 5-Methylpyrazine-2-Carboxylate
Hydrolysis to Pyrazine-2-Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using potassium trimethylsilanolate in tetrahydrofuran (THF) at 70°C for 45 minutes, followed by acidification with hydrochloric acid (pH 2–3). The product, 5-(bromomethyl)pyrazine-2-carboxylic acid , is isolated in 37% yield after silica gel chromatography.
Amide Coupling Strategy
The final step involves coupling 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-amine with pyrazine-2-carboxylic acid using a carbodiimide-based reagent. In a representative procedure:
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Pyrazine-2-carboxylic acid (1.1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM at 0°C for 30 minutes.
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The benzofuran amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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The crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) to yield the title compound in 55–60% yield.
Alternative Pathways and Optimization
Direct Buchwald-Hartwig Amination
An alternative route employs palladium-catalyzed coupling between 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-bromo and pyrazine-2-carboxamide . Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours, the product is obtained in 45–50% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the amide coupling step, improving yields to 65–70% while minimizing decomposition.
Structural Characterization and Validation
The final product is characterized by:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 9.26 (d, J = 1.5 Hz, 1H, pyrazine-H), 8.83 (d, J = 1.5 Hz, 1H, pyrazine-H), 7.92–7.85 (m, 3H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
Challenges and Limitations
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Low Yields in Bromination Steps : The bromination of methylpyrazine derivatives remains inefficient (32.9–46%), necessitating optimization of radical initiators or alternative brominating agents.
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Steric Hindrance in Amide Coupling : Bulky substituents on the benzofuran core reduce coupling efficiency, requiring excess coupling reagents or elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazine-2-carboxamide derivatives vary widely in substituents and bioactivity. Key comparisons include:
Physicochemical and Electronic Properties
- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, while ethoxy analogs (e.g., ) increase hydrophobicity.
- Heterocyclic Cores: Benzofuran (target) vs.
- Coordination Chemistry : Pyrazine-2-carboxamides in coordinate metal ions via amide nitrogen and carbonyl oxygen, suggesting the target compound could act as a bidentate ligand.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A multistep synthesis is typically employed, starting with the coupling of pyrazine-2-carboxylic acid derivatives with benzofuran intermediates. Key steps include:
- Amide bond formation : Use coupling agents like triphenylphosphite or carbodiimides to link the pyrazine-carboxamide group to the benzofuran scaffold .
- Reaction optimization : Control temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product. Monitor progress via TLC and confirm purity via HPLC (>95%) .
Q. What analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : Use H and C NMR to verify substituent positions and assess electronic environments (e.g., methoxy group at δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (see Advanced Question 3 ) .
Q. How should researchers select solvents and catalysts for coupling reactions?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Avoid protic solvents to prevent hydrolysis .
- Catalysts : Use DMAP or HOBt to accelerate amidation. For Suzuki-Miyaura couplings, employ Pd(PPh) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular structure?
- Data collection : Use single-crystal diffraction (Mo Kα radiation) to obtain high-resolution (<1.0 Å) data. SHELXL or OLEX2 software refines the structure .
- Ambiguity resolution : Analyze torsion angles and hydrogen-bonding networks to distinguish between conformational isomers. For example, the dihedral angle between benzofuran and pyrazine rings can confirm planarity .
- Validation : Cross-check with CCDC databases (e.g., CCDC-1990392) to ensure structural consistency .
Q. What strategies address contradictory bioactivity data across assay systems?
- Assay standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC values may arise from variations in Mycobacterium tuberculosis strain viability assays .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics to targets like enoyl-ACP reductase .
Q. How can molecular docking predict binding affinity with biological targets?
- Target selection : Prioritize receptors with structural homology to known pyrazine-carboxamide targets (e.g., bacterial enzymes or kinase domains) .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite. Parameterize force fields to account for the methoxy group’s electron-donating effects .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What challenges arise in determining substituent electronic effects on bioactivity?
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials of the benzofuran and pyrazine rings. Correlate with logP values to predict membrane permeability .
- SAR studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with nitro or halogens) and compare bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
